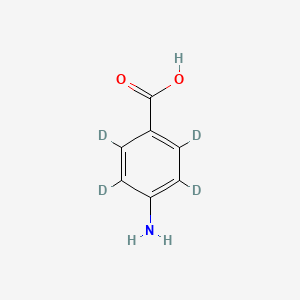

4-Aminobenzoic Acid-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

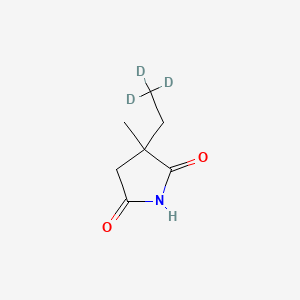

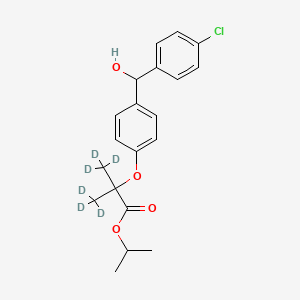

4-Aminobenzoic Acid-d4 is a deuterium-labeled derivative of 4-Aminobenzoic Acid. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms. 4-Aminobenzoic Acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . The deuterium labeling makes this compound particularly useful in various scientific research applications, especially in the field of drug development and metabolic studies .

Mécanisme D'action

Target of Action

4-Aminobenzoic Acid-d4, also known as PABA-d4, is a deuterium-labeled derivative of 4-Aminobenzoic acid . The primary target of this compound is the synthesis of folate by bacteria, plants, and fungi . It is an intermediate in this process .

Mode of Action

This compound interacts with its targets by being incorporated into the synthesis of folate . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of folate . Folate is essential for the synthesis of DNA, RNA, and proteins, as well as for the maintenance and repair of cells .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is the synthesis of folate . This is crucial for many biological processes, including the synthesis of DNA, RNA, and proteins, as well as cell maintenance and repair .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of folate can be affected by the availability of chorismate and the activity of the enzymes involved in the process

Analyse Biochimique

Biochemical Properties

4-Aminobenzoic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. It is an essential nutrient for many human pathogens but is dispensable for humans . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants . This vitamin-like molecule has exhibited various biological activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Sulfonamide drugs are structurally similar to PABA, and their antibacterial activity is due to their ability to interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Some studies have suggested that PABA might increase the risk of cellular UV damage .

Metabolic Pathways

This compound is involved in the metabolic pathways of the synthesis of folate by bacteria, plants, and fungi . It interacts with various enzymes or cofactors in these pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Aminobenzoic Acid-d4 can be synthesized through the reduction of 4-Nitrobenzoic Acid-d4. The process involves the following steps:

Nitration: 4-Deuterobenzoic Acid is nitrated to form 4-Nitrobenzoic Acid-d4.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large quantities of 4-Deuterobenzoic Acid are nitrated.

Catalytic Reduction: The nitro group is reduced using catalytic hydrogenation, which is more efficient for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminobenzoic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form 4-Nitrobenzoic Acid-d4.

Reduction: The carboxyl group can be reduced to form 4-Aminobenzyl Alcohol-d4.

Substitution: The amino group can participate in substitution reactions to form derivatives such as 4-Acetamidobenzoic Acid-d4.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.

Major Products

Oxidation: 4-Nitrobenzoic Acid-d4.

Reduction: 4-Aminobenzyl Alcohol-d4.

Substitution: 4-Acetamidobenzoic Acid-d4.

Applications De Recherche Scientifique

4-Aminobenzoic Acid-d4 is extensively used in scientific research due to its unique properties:

Drug Development: It serves as a tracer in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Metabolic Studies: Used in studies to trace metabolic pathways and understand the role of folate synthesis in bacteria, plants, and fungi.

Biochemical Research: Employed in enzyme inhibition studies to explore the inhibition mechanisms of specific enzymes.

UV Protection Research: Its UV-absorbing properties make it a key ingredient in sunscreen formulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzoic Acid: The non-deuterated form, used similarly in folate synthesis.

4-Nitrobenzoic Acid-d4: An oxidized form used in different chemical reactions.

4-Acetamidobenzoic Acid-d4: A derivative formed through substitution reactions.

Uniqueness

4-Aminobenzoic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracing in metabolic studies and drug development, as deuterium-labeled compounds exhibit different nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles compared to their non-deuterated counterparts .

Propriétés

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)